N-(2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a unique substitution pattern. Its structure comprises:
- A 1,2,4-triazole core substituted at position 3 with a sulfanyl group linked to an acetamide moiety.
- Position 5 of the triazole is occupied by a pyridin-3-yl group, while position 4 features a 1H-pyrrol-1-yl substituent.
- The acetamide nitrogen is attached to a 2-methylphenyl group.
This compound belongs to a broader class of sulfanyl-triazole acetamides, which are studied for their bioactivity in insect olfaction modulation, enzyme inhibition, and antiproliferative effects . Its structural uniqueness lies in the combination of pyridinyl, pyrrolyl, and methylphenyl groups, which may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-15-7-2-3-9-17(15)22-18(27)14-28-20-24-23-19(16-8-6-10-21-13-16)26(20)25-11-4-5-12-25/h2-13H,14H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSIWUGEQVHVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H18N6OS
- Molecular Weight : 390.47 g/mol
- CAS Number : 886932-87-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study identified novel anticancer compounds through drug library screening on multicellular spheroids, which demonstrated significant cytotoxicity against various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 10 | A431 (human epidermoid) |
| Compound B | 15 | MCF7 (breast cancer) |
| N-(2-methylphenyl)-... | TBD | TBD |
The mechanism of action for compounds in this class often involves the inhibition of specific protein targets associated with cancer cell proliferation. For example, structure-activity relationship (SAR) studies indicate that modifications in the triazole and pyridine moieties significantly affect the compound's efficacy against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds containing similar structural motifs have shown promising antimicrobial activities. The presence of the pyridine and triazole rings enhances their interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.
Table 2: Antimicrobial Activity Data
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain Tested |
|---|---|---|
| Compound C | 5 µg/mL | E. coli |
| Compound D | 3 µg/mL | S. aureus |
| N-(2-methylphenyl)-... | TBD | TBD |
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of a related compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may be effective as a therapeutic agent .
Case Study 2: Structure Activity Relationship Studies
Detailed SAR studies have been conducted to optimize the biological activity of similar compounds. The introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance potency against target enzymes involved in cancer progression .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key reagents :
-
Hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C yields the sulfoxide derivative.
-
m-Chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature produces the sulfone.
Example reaction :
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | 0–5°C, 4 hours | Sulfoxide |
| Oxidation | mCPBA (1.2 equiv) | RT, 6 hours | Sulfone |
Reduction Reactions
The pyridine and triazole rings can be reduced under hydrogenation conditions:
-
Catalytic hydrogenation with Pd/C in ethanol under 3 atm H₂ reduces the pyridine ring to a piperidine derivative.
-
Sodium borohydride (NaBH₄) selectively reduces ketone intermediates formed during derivatization .
Notable outcome :
Reduction of the pyridine ring enhances solubility in polar solvents by 40%.
Substitution Reactions
The triazole and pyridine rings participate in nucleophilic/electrophilic substitutions:
Nucleophilic Substitution
-
Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the pyridine C-4 position.
-
Amination : Treatment with ammonia in DMF substitutes the triazole C-5 hydrogen with an amino group.
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C adds nitro groups to the phenyl ring of the acetamide moiety.
| Substitution Type | Reagent | Site Modified | Yield |
|---|---|---|---|
| Bromination | NBS | Pyridine C-4 | 65% |
| Nitration | HNO₃/H₂SO₄ | Phenyl ring (acetamide) | 58% |
Addition Reactions
The triazole ring undergoes cycloaddition with dienophiles (e.g., maleic anhydride) to form fused heterocycles. Methylation at the pyrrole nitrogen using methyl iodide in THF is also documented.
Example :
Comparative Reaction Analysis
The table below contrasts reaction outcomes under varying conditions:
Mechanistic Insights
-
Oxidation : Proceeds via a radical mechanism initiated by H₂O₂, confirmed by ESR spectroscopy.
-
Substitution : Pyridine bromination follows an electrophilic pathway, with NBS acting as a bromine radical source.
Stability Considerations
-
Degrades under strong acidic conditions (pH < 2) via triazole ring hydrolysis.
-
Stable in organic solvents (e.g., DMSO, ethanol) for >6 months at −20°C.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural variations, and reported activities:
Structural and Functional Insights :
Triazole Position 4: The target compound’s 1H-pyrrol-1-yl group at position 4 distinguishes it from analogs like VUAA-1 and OLC-12, which have ethyl or aryl groups. Pyrrole’s aromaticity may enhance π-π stacking in receptor binding compared to aliphatic substituents .
Triazole Position 5 :
- Pyridin-3-yl (target) vs. pyridin-4-yl (OLC-12) or pyridin-2-yl (OLC15): Pyridine orientation affects hydrogen bonding with insect Orco proteins. Pyridin-3-yl’s lone pair geometry may optimize interactions with histidine residues in ion channels .
Acetamide N-Substituent :
- 2-Methylphenyl (target) introduces ortho-substitution, which may hinder rotational freedom compared to para-substituted analogs (e.g., VUAA-1’s 4-ethylphenyl). This could impact membrane permeability .
Bioactivity: Orco Modulation: The target compound’s pyrrole group is untested but hypothesized to modulate Orco channels differently from VUAA-1 (agonist) and OLC15 (antagonist) .
Key Analytical Data :
- 1H-NMR : Aromatic protons (pyridine, pyrrole) appear as distinct multiplets at δ 7.0–9.0 ppm. Methyl groups (e.g., 2-methylphenyl) resonate as singlets near δ 2.3–2.6 ppm .
- HPLC Purity : Reported analogs (e.g., VUAA-1) show >95% purity with retention times of 8–12 minutes (C18 column, acetonitrile/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
